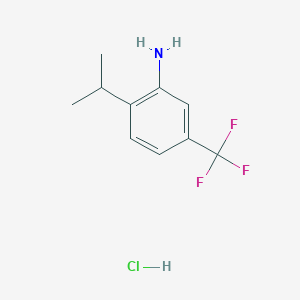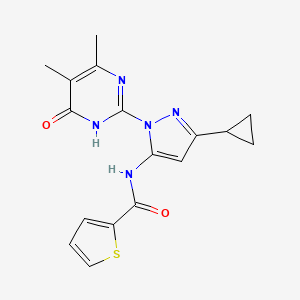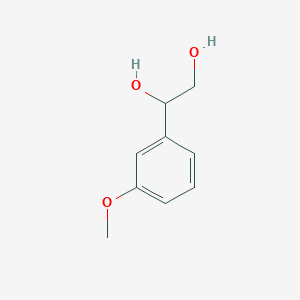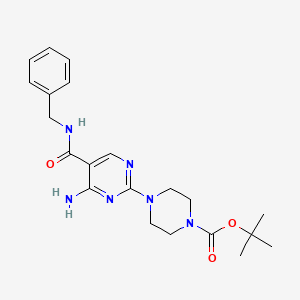![molecular formula C17H16ClFN2O2 B2674663 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide CAS No. 2411284-16-5](/img/structure/B2674663.png)
4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide, also known as TAK-659, is a selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). It is a small molecule drug that has shown promising results in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and other inflammatory disorders.
作用機序
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell development, activation, and survival. Upon activation of the BCR, BTK is activated and initiates a downstream signaling cascade that leads to B-cell proliferation and differentiation. 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide selectively inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation and activation. This leads to the inhibition of BCR signaling and subsequent suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide has been shown to effectively inhibit BTK activity in vitro and in vivo. In preclinical studies, it has demonstrated potent antitumor activity in B-cell malignancies, including CLL, MCL, and DLBCL. It has also shown efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus. 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development.
実験室実験の利点と制限
One of the main advantages of 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. It also has a favorable pharmacokinetic profile, which allows for convenient dosing and administration. However, one limitation of 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide is its lack of selectivity for different BTK isoforms, which may limit its therapeutic potential in certain disease contexts. Additionally, further studies are needed to determine the optimal dosing regimen and potential drug interactions with other medications.
将来の方向性
There are several future directions for the development of 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide. One potential application is in combination therapy with other targeted agents or chemotherapy for the treatment of B-cell malignancies. Additionally, 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide may have potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Further studies are needed to determine the optimal dosing regimen, safety profile, and efficacy of 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide in these disease contexts. Additionally, the development of more selective BTK inhibitors may provide new therapeutic options for the treatment of B-cell malignancies and autoimmune diseases.
合成法
The synthesis of 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide involves several steps, starting from the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. The resulting compound is then reacted with 4-aminophenylacetic acid to form 4-[(4-aminophenyl) carbonyl]benzoic acid. The next step involves the reaction of the above compound with 2-chloropropionyl chloride to form 4-[(2-chloropropanoylamino)methyl]benzoic acid. Finally, the reaction of the above compound with 4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) yields 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide.
科学的研究の応用
4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus. The drug's ability to selectively inhibit BTK, a key signaling molecule in B-cell receptor (BCR) signaling, makes it a promising therapeutic target for these diseases.
特性
IUPAC Name |
4-[(2-chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c1-11(18)16(22)20-10-12-2-4-13(5-3-12)17(23)21-15-8-6-14(19)7-9-15/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXLHZNOMNVAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2674580.png)
![3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2674582.png)
![2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid](/img/structure/B2674583.png)
![6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2674586.png)

![N-(2-methylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2674589.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2674590.png)




![2-[1-[2-(2-Methylphenoxy)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2674599.png)
![3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide](/img/structure/B2674601.png)
